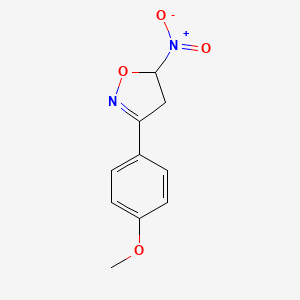

Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro-

Description

Systematic IUPAC Nomenclature and Synonyms

The systematic IUPAC name for this compound is 3-(4-methoxyphenyl)-5-nitro-4,5-dihydro-1,2-oxazole , reflecting its partially saturated isoxazole ring system and substituent positions. The nomenclature follows IUPAC rules by prioritizing the oxygen atom as position 1 in the heterocyclic ring, with subsequent numbering proceeding to the nitrogen at position 2 and the adjacent carbons at positions 3, 4, and 5. The "4,5-dihydro" designation indicates partial saturation between carbons 4 and 5, distinguishing it from fully aromatic isoxazoles.

Common synonyms include:

- 4,5-Dihydro-3-(4-methoxyphenyl)-5-nitroisoxazole

- 5-Nitro-3-(4-methoxyphenyl)-4,5-dihydroisoxazole

These variants emphasize either the nitro group’s position or the methoxyphenyl substituent while retaining the core structural descriptor.

Molecular Formula and Structural Representation

The molecular formula C₁₀H₁₀N₂O₄ corresponds to a molecular weight of 222.20 g/mol . Key structural features include:

Skeletal framework :

- A five-membered 4,5-dihydroisoxazole ring (1-oxa-2-azacyclopentene) with partial saturation between C4 and C5.

- Nitro group (-NO₂) at position 5, introducing strong electron-withdrawing effects.

- 4-Methoxyphenyl substituent at position 3, contributing aromaticity and lipophilicity.

Representational notations :

- SMILES :

COc1ccc(cc1)C1=NOC(C1)[N+](=O)[O-] - InChI :

InChI=1S/C10H10N2O4/c1-15-8-4-2-7(3-5-8)9-6-10(12(13)14)16-11-9/h2-5,10H,6H2,1H3 - InChI Key :

XKMYJGVQJWXUCV-UHFFFAOYSA-N

These descriptors enable precise computational modeling and database searches.

CAS Registry Number and PubChem CID

The compound is uniquely identified by its CAS Registry Number 61428-15-7 , a critical identifier for regulatory and commercial purposes. As of the latest available data, this substance does not have a assigned PubChem CID , likely due to its specialized research application and limited commercial distribution.

| Identifier | Value |

|---|---|

| CAS Registry Number | 61428-15-7 |

| Molecular Formula | C₁₀H₁₀N₂O₄ |

| Molecular Weight | 222.20 g/mol |

Properties

CAS No. |

61428-15-7 |

|---|---|

Molecular Formula |

C10H10N2O4 |

Molecular Weight |

222.20 g/mol |

IUPAC Name |

3-(4-methoxyphenyl)-5-nitro-4,5-dihydro-1,2-oxazole |

InChI |

InChI=1S/C10H10N2O4/c1-15-8-4-2-7(3-5-8)9-6-10(12(13)14)16-11-9/h2-5,10H,6H2,1H3 |

InChI Key |

XKMYJGVQJWXUCV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NOC(C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Nitrile Oxide Cycloaddition Approach

Mechanism : The isoxazole ring is formed by a 1,3-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For the 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- derivative, the nitrile oxide is generated in situ from appropriate oxime precursors, and the dipolarophile is selected to introduce the 4-methoxyphenyl group.

Conditions : This reaction can be catalyzed by bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or performed under acidic aqueous conditions to improve regioselectivity and yield. The reaction is often carried out at room temperature or mild heating, with or without metal catalysts.

Advantages : High regioselectivity, mild conditions, and environmentally benign protocols have been reported, including ultrasound-assisted synthesis without catalysts and ionic liquid media to enhance yields and recyclability.

One-Pot Chlorination and Cyclization Method

Process : A one-pot synthesis involves chlorination of an appropriate benzaldoxime derivative (e.g., 4-methoxybenzaldoxime analogs) in a halogenated hydrocarbon solvent, followed by cyclization with ethylene and an acid-binding agent under controlled pressure and temperature.

-

- Chlorination of the oxime to form a chlorinated intermediate.

- Removal of excess chlorine by nitrogen stripping.

- Cyclization under ethylene pressure with acid binding agents such as triethylamine.

- Work-up involving washing, drying, and precipitation to isolate the product.

Yields and Safety : This method offers high yields (above 85%) and avoids the isolation of unstable intermediates prone to explosive hazards. It operates under mild conditions (normal temperature and pressure) and uses inexpensive, readily available reagents.

Cycloisomerization Using Gold Catalysts

Method : Cycloisomerization of acetylenic oximes catalyzed by AuCl3 under mild conditions produces substituted isoxazoles efficiently.

Application : This method can selectively synthesize 3-, 5-, or 3,5-disubstituted isoxazoles, potentially applicable to the target compound by choosing suitable precursors.

Acylation and Cyclization of Dilithioximes

Procedure : Acylation of 1,4-dilithioximes with amides (e.g., DMF) followed by acid-induced cyclization and dehydration yields isoxazoles.

Efficiency : This approach is noted for its efficiency and regioselectivity, suitable for synthesizing various substituted isoxazoles.

Synthesis via Hydroxylamine and α-Keto Esters

Approach : Reaction of hydroxylamine with α-keto esters leads to cyclization forming 5-substituted 3-isoxazolols, which can be further modified to obtain the desired isoxazole derivatives.

Relevance : This method is straightforward and avoids byproduct formation, useful for preparing related isoxazole compounds.

| Method | Key Reagents/Conditions | Advantages | Yield Range (%) | Notes |

|---|---|---|---|---|

| Nitrile Oxide Cycloaddition | Oximes, alkynes, DBU or acid, aqueous media | Regioselective, mild, catalyst-free options | 70-90 | Ultrasound and ionic liquids enhance yield |

| One-Pot Chlorination & Cyclization | Benzaldoxime, halogenated solvent, ethylene, triethylamine | High yield, safe, mild conditions | >85 | Avoids unstable intermediates |

| AuCl3-Catalyzed Cycloisomerization | Acetylenic oximes, AuCl3 catalyst | Selective, mild | Good | Applicable to various substitutions |

| Acylation of Dilithioximes | 1,4-dilithioximes, amides, acid | Efficient, regioselective | High | Requires lithiation steps |

| Hydroxylamine + α-Keto Esters | Hydroxylamine, α-keto esters | Simple, clean reaction | Moderate to high | Produces isoxazolols, precursors |

The one-pot chlorination and cyclization method stands out for industrial scalability due to its safety profile and high yield, as demonstrated in related nitrophenyl isoxazole syntheses.

Nitrile oxide cycloaddition remains the most versatile and widely used laboratory method, with modifications allowing catalyst-free and green chemistry approaches.

Gold-catalyzed cycloisomerization offers regioselectivity but may be limited by catalyst cost and availability.

The choice of method depends on the desired scale, available starting materials, and required purity.

The preparation of Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- can be effectively achieved through several synthetic routes, primarily involving nitrile oxide cycloaddition and one-pot chlorination-cyclization strategies. These methods provide high yields, regioselectivity, and operational safety, with options for environmentally friendly and scalable synthesis. Selection of the optimal method should consider the specific application, resource availability, and production scale.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium on carbon, or other reducing agents like tin(II) chloride.

Nucleophiles: Various nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Amino Derivatives: Reduction of the nitro group yields amino derivatives.

Substituted Isoxazoles: Substitution reactions yield various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Isoxazole derivatives, including the compound in focus, exhibit a broad range of biological activities:

- Antimicrobial Activity : Isoxazole compounds have been extensively studied for their efficacy against various microorganisms, including bacteria and fungi. Research indicates that they can inhibit the growth of pathogens through different mechanisms .

- Anti-inflammatory Properties : Some isoxazole derivatives demonstrate anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. The nitro group may contribute to these properties by modulating inflammatory pathways .

- Anticancer Potential : Isoxazole compounds have shown promise in cancer research. Their ability to inhibit tumor cell proliferation has been documented in various studies, suggesting potential applications in oncology .

Case Studies

- Antimicrobial Efficacy : A study published in ResearchGate highlighted the antimicrobial activity of isoxazole derivatives against a range of bacteria and fungi. The results indicated that specific substitutions on the isoxazole ring enhance antimicrobial potency, paving the way for further drug development .

- Anticancer Activity : Research documented in Google Patents explored the anticancer properties of isoxazole derivatives. The study revealed that compounds with methoxy and nitro substitutions exhibited significant cytotoxic effects on cancer cell lines, suggesting their potential as therapeutic agents in cancer treatment .

- Anti-inflammatory Effects : A review article discussed the anti-inflammatory properties of various isoxazole derivatives, emphasizing their ability to inhibit pro-inflammatory cytokines. This suggests potential applications in treating chronic inflammatory conditions .

Comparative Analysis of Isoxazole Derivatives

The following table summarizes some key characteristics and biological activities of selected isoxazole derivatives:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- | Structure | Antimicrobial, anti-inflammatory |

| Isoxazole, 4,5-dihydro-5-methyl-4-nitro-3-(4-nitrophenyl) | Structure | Anticancer |

| 3-Amino-isoxazole | Structure | Neuropharmacological effects |

| Isoxazole-3-carboxylic acid | Structure | Enhanced solubility and bioavailability |

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-5-nitro-4,5-dihydroisoxazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenyl group may also contribute to the compound’s binding affinity to certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Conformation and Crystal Packing

Halogenated Derivatives

Compounds 4 and 5 (from ) are isostructural chloro- and bromo-substituted analogs with the general formula 4-(4-aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole . Key comparisons include:

- Structural Similarities : Both compounds adopt similar conformations with planar molecular frameworks, except for one fluorophenyl group oriented perpendicular to the plane .

- Crystal Packing Differences: Despite isostructurality, halogen substituents (Cl vs. Br) necessitate minor adjustments in intermolecular contacts. This highlights the role of halogen size in van der Waals interactions and lattice stability .

Nitro-Substituted Analog

The compound 5-[[[4,5-dihydro-3-(4-nitrophenyl)isoxazol-5-yl]methoxy]methyl]-3-(2,4-dichlorophenyl)-4,5-dihydroisoxazole (4cf) () shares a nitro group but differs in substitution patterns:

- Biological Activity : Nitro-substituted isoxazoles like 4cf exhibit antimicrobial activity, suggesting that the target compound’s nitro group may confer similar bioactivity .

Methoxy-Substituted Analog

The compound Isoxazole, 5-(7-(4-(4,5-dihydro-4-methoxy)phenyl)heptyl)-3-methyl () features a methoxy group but lacks a nitro substituent:

Crystallographic and Intermolecular Interaction Analysis

3-(4-Chlorophenyl)-5-phenyl-4,5-dihydro-1,3-oxazole ()

- Planarity vs. Perpendicularity: The chlorophenyl group lies nearly in-plane with the isoxazole ring (7.16° angle), while the non-halogenated phenyl group is oriented perpendicularly (74.93° angle). This contrasts with the target compound, where the methoxyphenyl group’s orientation may differ due to steric and electronic effects .

- The nitro group in the target compound may introduce stronger dipole-dipole interactions or hydrogen bonding .

Data Tables

Table 1: Structural and Electronic Comparison of Key Compounds

Table 2: Crystallographic Parameters

Biological Activity

Isoxazoles are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. The compound Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, anti-inflammatory, and immunosuppressive properties, supported by various studies and data.

Chemical Structure and Properties

The chemical formula of Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- is . The presence of the methoxy group and nitro substituents contributes to its unique pharmacological profile. The structural characteristics can influence its interaction with biological targets, enhancing its efficacy against various diseases.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of isoxazole derivatives. For instance:

- Synthesis and Screening : A study synthesized several dihydroisoxazoles and evaluated their antimicrobial activity against standard bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that these compounds exhibited significant antibacterial activity, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 14 µg/mL .

- Mechanism of Action : The antimicrobial action is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential metabolic pathways. The presence of the nitro group is particularly important for enhancing this bioactivity .

Anticancer Activity

Isoxazole derivatives have also been investigated for their anticancer properties:

- Cell Line Studies : Research has shown that compounds similar to Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- exhibit cytotoxic effects against various cancer cell lines. For example, certain isoxazole derivatives demonstrated IC50 values in the low micromolar range against prostate cancer cell lines .

- Mechanisms : The anticancer effects are often attributed to the ability of these compounds to induce apoptosis and disrupt the cell cycle in cancer cells. Studies have shown that specific structural features, such as methoxy substitutions on the phenyl ring, can enhance cytotoxicity through mechanisms involving microtubule destabilization .

Anti-inflammatory and Immunosuppressive Properties

The anti-inflammatory potential of isoxazole derivatives has also been explored:

- Immunosuppressive Activity : Some studies highlighted that certain isoxazole derivatives exhibited immunosuppressive effects superior to traditional drugs like cyclosporine A. These compounds were effective in inhibiting lymphocyte proliferation in vitro, showcasing their potential in managing autoimmune conditions .

- Inflammation Models : In vivo studies demonstrated that these compounds could reduce inflammation markers in mouse models, indicating their therapeutic potential for inflammatory diseases .

Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for preparing Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-nitro- derivatives, and how are they characterized?

The synthesis typically involves cyclocondensation reactions using nitrile oxides or 1,3-dipolar cycloaddition with alkenes. Key steps include optimizing solvent systems (e.g., ethanol or acetonitrile) and catalysts (e.g., Lewis acids). Characterization employs thin-layer chromatography (TLC) for purity assessment, UV spectroscopy for λmax determination, and GC-MS for molecular weight confirmation. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the positions of the nitro and methoxyphenyl substituents .

Q. What standardized protocols are used to evaluate the antimicrobial activity of nitro-substituted dihydroisoxazoles?

In vitro antimicrobial assays follow Clinical and Laboratory Standards Institute (CLSI) guidelines. Compounds are tested against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria via agar dilution or disk diffusion methods. Minimum inhibitory concentration (MIC) values are determined using serial dilutions in Mueller-Hinton broth. Positive controls (e.g., ciprofloxacin) and solvent controls are mandatory to validate results .

Q. How are safety and handling protocols structured for nitro-substituted isoxazoles in laboratory settings?

Safety data sheets (SDS) recommend using personal protective equipment (PPE), including nitrile gloves and fume hoods, due to potential irritancy. First-aid measures for exposure include rinsing skin/eyes with water and seeking medical consultation. Storage conditions emphasize airtight containers in cool, dark environments to prevent nitro group decomposition .

Q. What spectroscopic techniques are prioritized for verifying the purity and structure of dihydroisoxazole derivatives?

Fourier-transform infrared spectroscopy (FT-IR) identifies functional groups (e.g., nitro stretching at ~1520 cm⁻¹). High-resolution mass spectrometry (HR-MS) confirms molecular formulas. X-ray crystallography, though less common, provides definitive crystallographic data for novel derivatives .

Q. How do researchers select solvent systems for synthesizing nitro-isoxazoles with high yields?

Polar aprotic solvents (e.g., DMF, DMSO) enhance dipole interactions in cycloaddition reactions. Solvent choice is validated via computational solubility parameters (e.g., Hansen solubility parameters) and empirical testing. Reflux conditions are often employed to accelerate reaction kinetics .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing nitro-dihydroisoxazoles with improved regioselectivity?

A 2<sup>k</sup> factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. Response surface methodology (RSM) identifies optimal conditions. For example, a study might reveal that 60°C with 10 mol% ZnCl2 in acetonitrile maximizes regioselectivity for the 5-nitro isomer .

Q. What theoretical frameworks guide mechanistic studies of nitro-isoxazole bioactivity?

Density functional theory (DFT) calculates electrostatic potential maps to predict electrophilic/nucleophilic sites. Molecular docking against bacterial enzymes (e.g., DNA gyrase) models binding affinities. These frameworks link electronic properties (e.g., nitro group electron-withdrawing effects) to observed antimicrobial potency .

Q. How can conflicting bioactivity data across studies be resolved methodologically?

Contradictions in MIC values may arise from strain variability or assay conditions. Replication under standardized protocols (e.g., identical bacterial strains) is essential. Meta-analyses using fixed/random-effects models quantify heterogeneity. Structural-activity relationship (SAR) studies further isolate substituent effects .

Q. What role do AI-driven simulations play in predicting synthetic pathways for novel isoxazole derivatives?

Machine learning models trained on reaction databases (e.g., Reaxys) predict feasible pathways and side products. COMSOL Multiphysics integrates quantum mechanical calculations to simulate reaction kinetics. AI tools like AlphaFold may also model protein targets for rational drug design .

Q. How are advanced separation technologies (e.g., membrane filtration) applied to purify nitro-isoxazoles post-synthesis?

Nanofiltration membranes with tailored pore sizes (1–5 kDa) separate by molecular weight. Simulated moving bed (SMB) chromatography optimizes enantiomeric resolution for chiral derivatives. These methods achieve >95% purity, critical for pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.